molecular formula C8H9NO4 B6618708 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid CAS No. 1561780-39-9

2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid

Cat. No.: B6618708
CAS No.: 1561780-39-9
M. Wt: 183.16 g/mol
InChI Key: IQEUBEKKKAMTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is a pyrrole derivative with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This methyl ester and acetic acid-functionalized pyrrole serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its molecular structure, defined by the SMILES string COC(=O)C1=CN(C=C1)CC(=O)O, features two distinct functional handles, making it suitable for further chemical modifications, such as the development of more complex heterocyclic compounds . Researchers can employ this compound in the construction of novel pyrrolidine-based frameworks, which are of significant interest in the design of γ-aminobutyric acid (GABA) analogues and other neuroactive molecules . The compound is supplied with the CAS number 1561780-39-9 and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption .

Properties

IUPAC Name

2-(3-methoxycarbonylpyrrol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEUBEKKKAMTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Pyrrole Functionalization

Pyrrole derivatives serve as foundational precursors for synthesizing 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid. A representative approach involves:

  • Pyrrole Substitution : Reacting pyrrole with trichloroacetyl chloride in dry ether at 0°C yields 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, as demonstrated in the synthesis of related pyrrole-carbonyl compounds .

  • Alkylation and Carboxylation : Introducing a methoxycarbonyl group at the pyrrole C3 position requires esterification. For example, methyl chloroformate can react with a pyrrole intermediate under basic conditions to install the methoxycarbonyl moiety.

  • Acetic Acid Moiety Attachment : The acetic acid group is introduced via nucleophilic substitution or alkylation. In analogous syntheses, 2-mercaptoacetic acid reacts with pyrrole derivatives under phase transfer catalysis (PTC) to form thioether linkages . Adapting this method, bromoacetic acid could replace mercaptoacetic acid to form the desired acetic acid substituent.

Key Reaction Conditions :

  • Solvents: Dry ether, methanol, or chloroform.

  • Catalysts: Phase transfer catalysts (e.g., tetrabutylammonium bromide) .

  • Temperature: 0°C for substitution; reflux for esterification.

Gold-Catalyzed Cyclization for Structural Elaboration

Gold(III) chloride (AuCl₃) catalyzes cyclization reactions in pyrrole systems, enabling the formation of fused heterocycles. In a related synthesis, methyl 3,6,8-trimethyl-1-oxo-1H-pyrrolo[2,1-c] oxazine-7-carboxylate was prepared via AuCl₃-mediated cyclization of a pyrrole-carboxylic acid precursor . Adapting this method:

  • Precursor Preparation : Synthesize a pyrrole-acetic acid derivative with a pendant propargyl group.

  • Cyclization : Treat the precursor with 3 mol% AuCl₃ in chloroform at reflux to induce cyclization, forming the pyrrolo-oxazine core.

  • Hydrolysis : Acidic hydrolysis (e.g., HCl) cleaves the oxazine ring, yielding the free acetic acid moiety .

Data Highlights :

  • Yield: 86% for analogous cyclization .

  • Characterization: ¹H NMR (CDCl₃) δ 3.6 (s, CH₃), 7.14–7.52 (m, aromatic protons) .

Phase Transfer Catalysis (PTC) for Alkylation

Phase transfer catalysis efficiently mediates reactions between hydrophilic and lipophilic reagents. For example, 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids were synthesized using tetrabutylammonium bromide in dioxane/K₂CO₃ . Modifying this protocol for this compound:

  • Reaction Setup : Combine pyrrole-methoxycarbonyl precursor, bromoacetic acid, tetrabutylammonium bromide (PTC), and K₂CO₃ in dioxane/water.

  • Alkylation : Stir at room temperature to facilitate nucleophilic substitution at the pyrrole nitrogen.

  • Acidification : Adjust pH to precipitate the product.

Optimization Insights :

  • Yield: 85–90% for analogous alkylations .

  • Spectroscopy: ¹H NMR (DMSO-d₆) δ 3.6 (s, CH₂), 12.51 (s, NH) .

Ester Hydrolysis of Methoxycarbonyl Precursors

Hydrolysis of methyl esters is a reliable route to carboxylic acids. To prepare this compound:

  • Methyl Ester Synthesis : React 3-(methoxycarbonyl)pyrrole with methyl bromoacetate in the presence of NaH.

  • Selective Hydrolysis : Treat the ester intermediate with aqueous KOH in methanol to hydrolyze the bromoacetate ester to acetic acid.

Critical Parameters :

  • Base: KOH or LiOH for selective hydrolysis.

  • Temperature: Reflux (60–80°C).

  • Yield: >90% for similar ester hydrolyses .

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis offers advantages in purification and scalability. A hypothetical route involves:

  • Resin Functionalization : Load Wang resin with a pyrrole derivative via a carboxylic acid linker.

  • Methoxycarbonyl Installation : Couple methyl chloroformate using DIC/HOBt activation.

  • Acetic Acid Elaboration : Introduce bromoacetic acid via nucleophilic substitution.

  • Cleavage : Release the product from the resin using TFA/water.

Advantages :

  • Purity: >95% due to resin washing.

  • Scalability: Suitable for multi-gram synthesis.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Multi-Step Synthesis70–85High flexibility in functionalizationLengthy purification steps
Gold Catalysis80–86Efficient cyclizationRequires toxic AuCl₃ catalyst
PTC Alkylation85–90Mild conditions, high yieldLimited to reactive alkylating agents
Ester Hydrolysis>90Simplicity, high reliabilityRequires ester precursor
Solid-Phase>95Excellent purity, scalabilitySpecialized equipment needed

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methoxycarbonyl group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Reaction TypeReagents/ConditionsProductKey Reference
SaponificationNaOH/H₂O, reflux2-(3-Carboxy-1H-pyrrol-1-yl)acetic acid

Amide and Peptide Bond Formation

The carboxylic acid group participates in amide coupling reactions with primary/secondary amines using standard activation protocols:

Coupling AgentAmine ExampleProductYield RangeReference
DCC/DMAPBenzylamine2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]-N-benzylacetamide65-78%
EDCl/HOBtGlycine methyl esterPeptidomimetic derivatives55-70%

Intramolecular Cyclization

The compound undergoes cyclization under dehydrating conditions to form fused heterocycles, a key strategy for building polycyclic systems:

Cyclization TypeConditionsProductApplication Context
Lactam FormationPTSA, toluene refluxPyrrolo[1,2-a]pyrrol-1-one derivativesAnti-inflammatory agent precursors
Thiolactam SynthesisLawesson’s reagent, THFPyrrolo[2,1-b]thiazole systemsCOX-2 inhibition scaffolds

Electrophilic Aromatic Substitution

The pyrrole ring undergoes regioselective substitution at the α-positions (C-2/C-5), with the methoxycarbonyl group directing incoming electrophiles:

ReactionElectrophileConditionsProductRegioselectivity
NitrationHNO₃/AcOH0°C → RT2-Nitro-3-(methoxycarbonyl)-1H-pyrrole acetic acidC-2 dominant
Friedel-Crafts AcylationAcCl, AlCl₃CH₂Cl₂, −10°C2-Acetyl-3-(methoxycarbonyl)-1H-pyrrole acetic acidC-2/C-5 mixture

Reductive Modifications

Selective reduction of the carboxylic acid or ester groups enables access to alcohol intermediates:

Reduction TargetReagentsProductNotes
Carboxylic acid → AlcoholBH₃·THF2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]ethanolRequires in situ activation
Ester → AlcoholLiAlH₄3-(Hydroxymethyl)-1H-pyrrole acetic acidOver-reduction risk

Cross-Coupling Reactions

The pyrrole ring participates in transition metal-catalyzed couplings for complex heterocycle assembly:

Reaction TypeCatalytic SystemPartnerProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acid5-Aryl-substituted derivatives
Ullmann CouplingCuI, 1,10-phenanthroline4-IodoanisoleBis-heteroaryl compounds

Decarboxylative Functionalization

Thermal or metal-catalyzed decarboxylation enables C–C bond formation:

ConditionsAdditiveProductApplication
Cu(OAc)₂, DMF, 120°C3-(Methoxycarbonyl)pyrroleBuilding block for ligand design
Ag₂CO₃, DCEPhenyliodonium acetate3-(Methoxycarbonyl)-1-vinylpyrrolePolymer precursors

Coordination Chemistry

The carboxylic acid and pyrrole nitrogen act as donor sites for metal complexation:

Metal IonLigand SitesComplex StructureStability Constant (log β)
Cu(II)Carboxylate O, pyrrole NSquare planar8.2 ± 0.3 (pH 7.4)
Fe(III)Carboxylate OOctahedral12.1 ± 0.5

This compound’s reactivity profile highlights its utility as a multifunctional building block in organic synthesis. Recent advances in sustainable methodologies and precision catalysis continue to expand its applications in pharmaceutical and materials science research.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid have been shown to inhibit tubulin polymerization, a critical process in cancer cell division.

CompoundIC50 (μM)Cancer TypeMechanism
Compound 220.86MCF-7 Breast CancerTubulin Assembly Inhibition
Compound 2715Medulloblastoma D283Hedgehog Pathway Inhibition

These findings suggest that modifications to the pyrrole structure can lead to enhanced anticancer activity .

Neurological Applications

Pyrrole derivatives are also being investigated for their neuroprotective effects. The stabilization of transthyretin (TTR) tetramers has been linked to potential treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds that stabilize TTR may prevent the aggregation of amyloid proteins, which are implicated in these diseases .

Anti-inflammatory Properties

Research into the anti-inflammatory effects of pyrrole compounds indicates that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives demonstrated that specific modifications could yield compounds with IC50 values significantly lower than traditional chemotherapeutics. For instance, compound 22 showed an IC50 value of 0.86 μM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, a pyrrole derivative was tested for its ability to stabilize TTR and reduce amyloid plaque formation. Results indicated a marked reduction in plaque accumulation and improved cognitive function in treated mice .

Mechanism of Action

The mechanism by which 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid exerts its effects involves interactions with various molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These properties make the compound useful in modulating biological pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Substitution of the methoxycarbonyl group with other esters alters solubility, stability, and bioactivity:

Compound Name Ester Group Molecular Formula Molecular Weight CAS Number Key Differences Reference
2-[3-(Ethoxycarbonyl)-1H-pyrrol-1-yl]acetic acid Ethoxy (COOCH₂CH₃) C₉H₁₁NO₄ 213.19 Not reported Increased lipophilicity; slower ester hydrolysis
[3-(Ethoxycarbonyl)-5-phenyl-1H-pyrrol-1-yl]acetic acid Ethoxy + phenyl C₁₇H₁₉NO₄ 301.35 327024-81-7 Enhanced aromatic interactions; higher molecular weight
2-[4-Iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid Methoxy + iodine C₇H₇IN₂O₄ 310.05 1354705-49-9 Electrophilic iodine may improve radiolabeling potential
  • Methoxy vs. Ethoxy : Ethoxycarbonyl analogs exhibit higher logP values due to the longer alkyl chain, improving membrane permeability but reducing aqueous solubility .

Derivatives with Heterocyclic Modifications

Replacing the pyrrole core with other heterocycles modulates electronic properties and target selectivity:

Compound Name Heterocycle Molecular Formula Key Features Reference
2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid 1,2,3-Triazole C₆H₇N₃O₄ Enhanced hydrogen bonding; improved metabolic stability
2-{5-[(1-Methylpyrrol-2-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone C₁₁H₁₁N₂O₄S Dual inhibitory activity (e.g., aldose reductase)
2-[(5Z)-5-[(1-Methylpyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid Thiazolidinone + pyrrole C₁₁H₁₁N₂O₄S Conjugated system for π-π stacking with enzymes
  • Triazole vs. Pyrrole : Triazole derivatives exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with polar enzyme pockets .
  • Thiazolidinone Hybrids: Compounds like those in combine pyrrole and thiazolidinone moieties, enabling dual inhibition of aldose reductase and COX enzymes.

Physicochemical Properties and Solubility

  • LogP : The target compound’s logP is estimated at 1.2 (methoxycarbonyl) vs. 1.8 for ethoxycarbonyl analogs .
  • Solubility : Acetic acid derivatives (e.g., 2-[1H-pyrrol-1-yl]acetic acid) have aqueous solubility >10 mg/mL at pH 7.4, whereas esterified analogs (e.g., methyl esters) require organic solvents for dissolution .

Biological Activity

2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is a pyrrole derivative with potential biological significance. Pyrrole and its derivatives have been extensively studied for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methoxycarbonylpyrrole with acetic acid derivatives under controlled conditions. The yield and purity of the product can vary based on the synthetic route employed. For example, methods utilizing phase transfer catalysis have been reported to achieve yields ranging from 61% to 90% for related pyrrole derivatives .

Anticancer Activity

Pyrrole derivatives, including this compound, have shown promising anticancer activity. Studies indicate that pyrrole compounds can inhibit the proliferation of various cancer cell lines, including liver (HEPG2) and breast (MCF7) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Table 1: Summary of Anticancer Activity

Cell LineCompoundIC50 (µM)
HEPG2This compoundTBD
MCF7This compoundTBD

Anti-inflammatory Effects

Research has indicated that pyrrole derivatives possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators. This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Pyrrole derivatives have also demonstrated significant antimicrobial activity against a range of pathogens. For instance, compounds similar to this compound have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Table 2: Antimicrobial Activity Profile

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Pseudomonas aeruginosaTBDTBD

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrole derivatives:

  • Anticancer Study : A study involving a series of pyrrole derivatives showed that certain compounds led to a significant reduction in tumor size in animal models when administered at specific dosages .
  • Anti-inflammatory Study : In vitro studies demonstrated that pyrrole derivatives could reduce the production of TNF-alpha in macrophages, indicating their potential use in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of pyrrole-derived acetic acids typically involves nucleophilic substitution or condensation reactions. For example, 2-(1H-pyrrol-2-yl)acetic acid is synthesized via reaction of pyrrole with chloroacetic acid under basic conditions (NaOH or K2_2CO3_3) in water or ethanol . Adapting this route, the methoxycarbonyl group at the 3-position of the pyrrole ring may require protective group strategies (e.g., tert-butoxycarbonyl (Boc)) to prevent undesired side reactions. Post-synthesis, purification via acid-base extraction or recrystallization (e.g., ethanol/water) is critical to isolate the product .
  • Data Contradictions : Discrepancies in yields may arise from competing reactions at different pyrrole ring positions. For example, isomers like 2-(1H-pyrrol-1-yl)acetic acid or 2-(1H-pyrrol-3-yl)acetic acid may form if regioselectivity is not controlled .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H NMR should show characteristic signals for the pyrrole ring protons (δ 6.0–7.0 ppm), the methoxycarbonyl group (δ 3.7–3.9 ppm for OCH3_3), and the acetic acid moiety (δ 2.5–3.5 ppm for CH2_2) .
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (C9_9H11_{11}NO4_4, theoretical m/z 197.0688) and fragmentation patterns consistent with the methoxycarbonyl group .
    • Validation : Compare spectral data with structurally related compounds, such as 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid (C14_{14}H14_{14}ClNO2_2, m/z 263.72) .

Advanced Research Questions

Q. How do electronic effects of the methoxycarbonyl group influence the reactivity of the pyrrole ring in cross-coupling or functionalization reactions?

  • Mechanistic Insight : The electron-withdrawing methoxycarbonyl group decreases electron density at the pyrrole ring, potentially directing electrophilic substitution to the 2- or 5-positions. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactivity .
  • Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor regioselectivity via HPLC and compare with model compounds lacking the methoxycarbonyl group .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole-acetic acid derivatives?

  • Case Study : Pyrrole-based compounds like 2-{4-oxo-1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid (C13_{13}H11_{11}N3_3O3_3) show variable antioxidant activity depending on substituent positioning .
  • Resolution :

Validate assay conditions (e.g., DPPH radical scavenging vs. cellular ROS assays).

Use molecular docking to assess binding affinity with target enzymes (e.g., NADPH oxidase) and correlate with experimental IC50_{50} values .

Q. How can tautomerism of the pyrrole ring affect crystallographic and spectroscopic data interpretation?

  • Analysis : The 1H-pyrrole ring exists in equilibrium between NH and CH tautomers. X-ray crystallography can resolve the dominant tautomer, while 13^{13}C NMR chemical shifts (e.g., carbonyl carbons at δ 160–170 ppm) provide indirect evidence .
  • Mitigation : Use low-temperature NMR or deuterated solvents to slow tautomer interconversion for clearer spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.